molecular formula C17H25F2N3O2 B15121338 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

Cat. No.: B15121338
M. Wt: 341.4 g/mol
InChI Key: FQDSGNKLLQGTJI-UHFFFAOYSA-N
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Description

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and difluoropiperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of the oxazole ring and piperidine derivatives. The key steps include:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acetic anhydride and ammonium acetate.

    Preparation of Piperidine Derivatives: Piperidine derivatives can be synthesized through the hydrogenation of pyridine or by the reductive amination of appropriate ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the oxazole and piperidine derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine
  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-[(phenylsulfonyl)amino]benzoic acid

Uniqueness

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C17H25F2N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C17H25F2N3O2/c1-12-15(13(2)24-20-12)11-21-7-3-14(4-8-21)16(23)22-9-5-17(18,19)6-10-22/h14H,3-11H2,1-2H3

InChI Key

FQDSGNKLLQGTJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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